水母素 f

描述

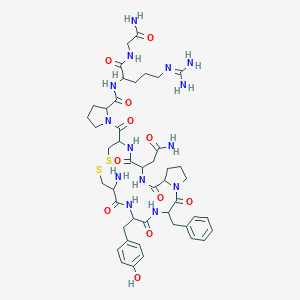

Coelenterazine f is a synthetic derivative of the naturally occurring compound coelenterazine, which is found in various bioluminescent marine organisms. Coelenterazine f is known for its role as a substrate in bioluminescent reactions, particularly in the presence of calcium ions. It is widely used in scientific research due to its enhanced luminescent properties compared to its natural counterpart.

科学研究应用

Coelenterazine f has a wide range of applications in scientific research:

Chemistry: Used as a probe in chemiluminescence studies to investigate reaction mechanisms and kinetics.

Biology: Employed in bioluminescence imaging to study cellular processes, gene expression, and protein interactions.

Medicine: Utilized in diagnostic assays and drug screening to monitor biological activities and disease markers.

Industry: Applied in high-throughput screening for drug discovery and environmental monitoring.

作用机制

Target of Action

Coelenterazine f, a derivative of Coelenterazine, is a luminophore found in many aquatic organisms . It serves as the substrate for several luciferases, including Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins like aequorin and obelin . These proteins are the primary targets of Coelenterazine f .

Mode of Action

The mode of action of Coelenterazine f involves its oxidation by the target luciferases in the presence of molecular oxygen . This oxidation process results in the production of high-energy intermediate products and the emission of blue light with a wavelength ranging from 450 to 480 nm . This bioluminescence reaction is initiated by the binding of calcium ions to the EF-hand Ca2±binding loops on the surface of a protein molecule, causing small conformational changes within the internal cavity of the protein .

Biochemical Pathways

The biochemical pathways affected by Coelenterazine f are primarily related to bioluminescence. The compound plays a crucial role in the generation of bioluminescent signals in various marine organisms . The bioluminescence reaction of Coelenterazine f is used in various biological research areas, confirming its role as a powerful analytical tool .

Result of Action

The result of the action of Coelenterazine f is the emission of bioluminescence. This bioluminescence is used in various applications, including the detection of calcium ion levels in living cells or tissues, chemiluminescent detection of superoxide and peroxynitrite anions (reactive oxygen species, ROS), gene reporter gene detection, in vivo animal detection, ELISA, and bioluminescent resonance energy transfer (BRET) for protein interaction research, and high-throughput screening (HTS) for drug discovery .

Action Environment

The action of Coelenterazine f is influenced by environmental factors. For instance, it is unstable when exposed to air, moisture, or any oxidizing agent . It’s recommended to store Coelenterazine f in a completely freeze-dried state under inert gas, sealed, and kept in the dark at -20°C or -70°C for long-term storage . Even a small amount of air in the tube can slowly oxidize Coelenterazine f over time, potentially affecting its activity .

生化分析

Biochemical Properties

Coelenterazine f participates in biochemical reactions catalyzed by luciferases . These enzymes, which include Renilla luciferase and Gaussia luciferase, oxidize coelenterazine f, leading to the emission of light . This process is utilized in a variety of analytical systems in vitro and in vivo due to the availability, stability, and high quantum yield of the reactions .

Cellular Effects

Coelenterazine f influences various cellular processes. Its oxidation by luciferases results in bioluminescence, which can be used to monitor dynamic changes in gene expression and transcription . Furthermore, it has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits .

Molecular Mechanism

The molecular mechanism of action of coelenterazine f involves its oxidation by luciferases . This reaction, which is dependent on the presence of molecular oxygen, results in the emission of light . The intensity of the bioluminescence is directly proportional to the concentration of the protein .

Metabolic Pathways

Coelenterazine f is involved in the metabolic pathways of bioluminescence. It is biosynthesized by certain marine organisms, such as copepods, and is then transferred to other organisms through trophic chains .

Subcellular Localization

It is known that the bioluminescence caused by the oxidation of coelenterazine f can be used to monitor protein interactions and localization in a physiological setting in real time .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine f involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of coelenterazine f follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and stored under inert conditions to maintain stability .

化学反应分析

Types of Reactions: Coelenterazine f undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The most notable reaction is its oxidation in the presence of molecular oxygen, which leads to the emission of light.

Common Reagents and Conditions:

Oxidation: Typically involves molecular oxygen or hydrogen peroxide as the oxidizing agent.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used to introduce different substituents on the imidazopyrazinone core.

Major Products: The primary product of the oxidation reaction is coelenteramide, which is formed along with the emission of light. Other products depend on the specific reagents and conditions used in the reactions .

相似化合物的比较

Coelenterazine h: Another synthetic derivative with higher sensitivity to calcium ions.

DeepBlueC: Known for its bright luminescence and stability.

Native Coelenterazine: The natural form found in marine organisms.

Uniqueness of Coelenterazine f: Coelenterazine f is unique due to its enhanced luminescent properties, making it more suitable for applications requiring high sensitivity and brightness. Its specific substituents also provide better stability and compatibility with various biological systems .

属性

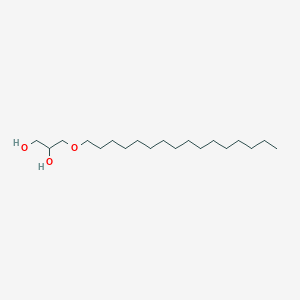

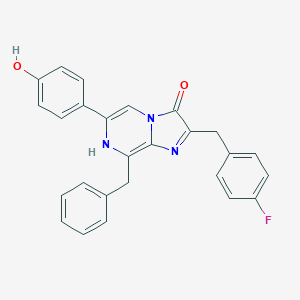

IUPAC Name |

8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMQQZHHXCOKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376388 | |

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123437-16-1 | |

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What organisms are known to utilize Coelenterazine f for bioluminescence, and are there any specific characteristics of this molecule that make it suitable for this purpose?

A1: [] Coelenterazine f is a known bioluminescent substrate for Aequorea macrodactyla, a common jellyfish species found in the East China Sea. While the provided abstract doesn't delve into the specific characteristics of Coelenterazine f that make it suitable for bioluminescence, it does highlight its role in this process within the jellyfish species. Further research would be needed to explore the structural features and mechanisms that enable Coelenterazine f to participate in bioluminescent reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)